8-Benzyloxyadenosine
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Overview
Description
8-Benzyloxyadenosine is a nucleoside analogue, specifically an adenosine analogue. Adenosine analogues are known for their role as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . The molecular formula of this compound is C17H19N5O5, and it has a molecular weight of 373.36 g/mol .
Preparation Methods
Chemical Reactions Analysis
8-Benzyloxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Benzyloxyadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the effects of adenosine analogues on biological systems.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Benzyloxyadenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. By binding to these receptors, this compound can induce vasodilation and inhibit cancer cell proliferation . The specific molecular targets include the A1, A2A, A2B, and A3 adenosine receptors .
Comparison with Similar Compounds
8-Benzyloxyadenosine is unique among adenosine analogues due to its specific benzyl substitution at the 8-position. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share structural similarities but differ in their specific substitutions and biological activities. For example, Clofarabine and Fludarabine phosphate are used as anticancer agents, while Adenosine phosphate is primarily a vasodilator .
Properties
IUPAC Name |
2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXGCAXXPRSCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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